

TEAD-IN-11: A Technical Guide to a Covalent TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tead-IN-11	
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This document provides a comprehensive technical overview of **TEAD-IN-11**, a covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. It details the inhibitor's mechanism of action within the Hippo-YAP signaling pathway, presents its quantitative biochemical and cellular activity, and outlines key experimental protocols for its evaluation.

Introduction: The Hippo-YAP-TEAD Signaling Axis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key factor in the development and progression of various cancers.[3] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ.[4] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4). [2][5] This interaction drives the expression of genes that promote cell growth, proliferation, and inhibit apoptosis, contributing to tumorigenesis.[6][7] Consequently, inhibiting the TEAD-YAP interaction has emerged as a promising therapeutic strategy for cancers driven by aberrant Hippo signaling.[6][8]

TEAD-IN-11 is a potent and selective covalent inhibitor designed to target TEAD proteins, thereby disrupting their oncogenic activity.

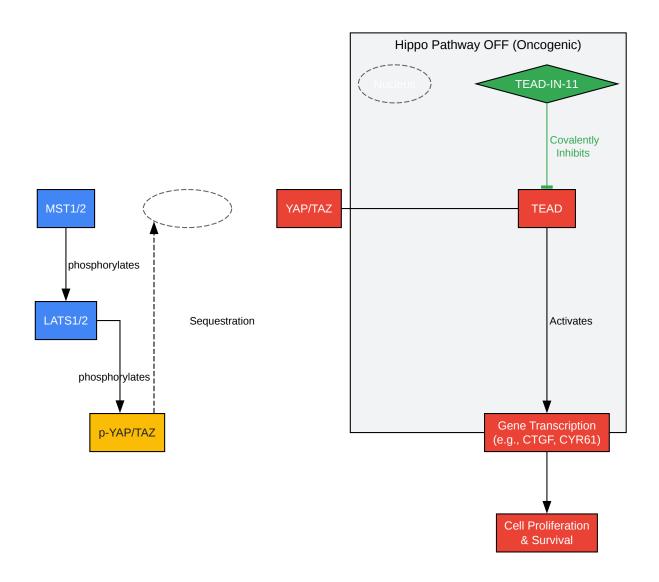


TEAD-IN-11: Mechanism of Action and Biochemical Profile

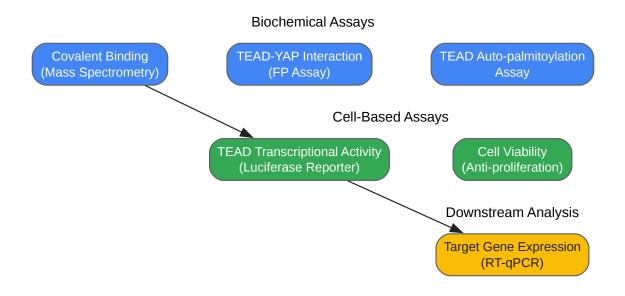
TEAD-IN-11 functions as a covalent inhibitor that targets a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[9][10] This pocket is crucial for TEAD auto-palmitoylation, a post-translational modification essential for its stability and interaction with YAP.[10][11] By forming an irreversible covalent bond, **TEAD-IN-11** allosterically disrupts the TEAD-YAP protein-protein interaction, leading to the suppression of TEAD-dependent gene transcription.[9][12]

The following diagram illustrates the Hippo signaling pathway and the point of intervention for **TEAD-IN-11**. In the "Hippo-OFF" state (conducive to cancer), unphosphorylated YAP/TAZ enters the nucleus and binds to TEAD, initiating transcription of pro-growth genes. **TEAD-IN-11** covalently binds to TEAD, preventing the formation of the oncogenic YAP-TEAD complex.









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- To cite this document: BenchChem. [TEAD-IN-11: A Technical Guide to a Covalent TEAD Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545167#tead-in-11-covalent-inhibitor-tead]

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